2-Propanethiol

Beschreibung

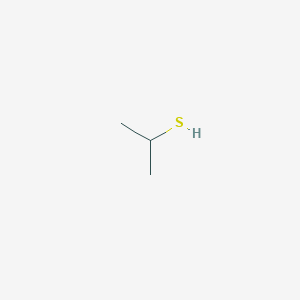

Structure

3D Structure

Eigenschaften

IUPAC Name |

propane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRCEJOSASVSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025481 | |

| Record name | Isopropyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl mercaptan is a white liquid with a strong skunk-like odor. (USCG, 1999), Liquid, Liquid with a very unpleasant odor; [Hawley] Colorless liquid with a strong skunk odor; [HSDB], colourless liquid with onion odour | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

126.6 °F at 760 mmHg (USCG, 1999), 52.5 °C, 57.00 to 60.00 °C. @ 760.00 mm Hg | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

-30 °F (USCG, 1999), -30 °F (Open cup) | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ether; very soluble in acetone; soluble in chloroform, soluble in oil and alcohol | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.814 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8143 at 20 °C/4 °C, 0.814-0.819 | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

277.0 [mmHg], 277.3 mm Hg at 25 °C | |

| Record name | Isopropyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-33-2 | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E52LR62ETC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-202.8 °F (USCG, 1999), -130.7 °C | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/951 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Propanethiol: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-Propanethiol (also known as isopropyl mercaptan). The information is presented in a clear and structured format to facilitate easy access and comparison of data for research, drug development, and safety applications. This guide also details the standard experimental protocols used to determine these properties and includes a visualization of the logical relationships between key physical characteristics.

Quantitative Physical Property Data

The physical properties of this compound are summarized in the tables below. These values have been compiled from various reputable chemical data sources.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈S | [1] |

| Molecular Weight | 76.16 g/mol | [2] |

| CAS Number | 75-33-2 | [2] |

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 51 - 60 °C | 760 mmHg | [3][4][5][6][7][8][9] |

| Melting Point | -131 °C to -130.5 °C | [3][4][5][6][9] | |

| Flash Point | -31 °C to -34 °C | Closed Cup | [4][5][6] |

| Vapor Pressure | 277 - 455 mmHg | 25 - 37.8 °C | [4] |

Table 3: Physical Characteristics

| Property | Value | Conditions | Source(s) |

| Density | 0.813 - 0.82 g/mL | 20 - 25 °C | [4][5][9] |

| Water Solubility | Slightly soluble | 25 °C | [10][11] |

| Refractive Index | ~1.426 | 20 °C | [4][9] |

| Vapor Density | 2.6 | (air = 1) | [4] |

Experimental Protocols for Physical Property Determination

While specific experimental citations for each data point of this compound are not always available in general literature, the following are the standard and widely accepted methodologies for determining the key physical properties of volatile organic compounds like this compound. It is highly probable that the data presented above were obtained using these or very similar experimental protocols.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, this is a crucial identifying characteristic.

Methodology: Distillation Method (General Procedure)

A common and accurate method for determining the boiling point of a liquid is through simple distillation.[12]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

A small volume of the liquid sample (e.g., this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated, and as it boils, the vapor rises, passes into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this is often referred to as the freezing point.

Methodology: Capillary Tube Method (General Procedure)

The capillary tube method is a standard technique for determining the melting point of a crystalline solid. To determine the freezing point of a liquid like this compound, the sample would first need to be frozen.

-

Apparatus: A melting point apparatus (such as a Thiele tube or a commercial instrument), a sealed capillary tube, and a thermometer.

-

Procedure:

-

A small amount of the solidified this compound is introduced into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.

-

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Oscillating U-Tube Method (e.g., ASTM D4052)

This is a modern and highly accurate method for determining the density of liquids.[13]

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

A small sample of the liquid (this compound) is injected into the thermostatted U-tube.

-

The tube is oscillated, and the instrument measures the frequency of oscillation.

-

The density of the sample is calculated from the oscillation frequency, as the frequency is directly related to the mass (and therefore density) of the liquid in the tube.

-

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

The static method is a direct measurement of the vapor pressure of a liquid at a given temperature.

-

Apparatus: A thermostatted sample container connected to a pressure measuring device (manometer) and a vacuum line.

-

Procedure:

-

A small amount of the degassed liquid sample is placed in the container.

-

The system is evacuated to remove air.

-

The sample is brought to the desired temperature in a thermostatted bath.

-

The pressure of the vapor in equilibrium with the liquid is measured directly using the manometer. This pressure is the vapor pressure of the substance at that temperature.

-

Water Solubility Determination

Water solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Flask Method (e.g., OECD Guideline 105)

The flask method is a common technique for determining the water solubility of substances.[14]

-

Apparatus: A flask, a constant temperature shaker or magnetic stirrer, and an analytical method to determine the concentration of the substance in water.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation).

-

The mixture is then allowed to stand to separate the undissolved portion.

-

A sample of the aqueous solution is carefully taken, ensuring no undissolved droplets are included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique (e.g., gas chromatography). This concentration represents the water solubility at that temperature.

-

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

Methodology: Pensky-Martens Closed-Cup Method (e.g., ASTM D93)

This is a widely used method for determining the flash point of flammable liquids.[15]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid that has openings for a stirrer, a thermometer, and an ignition source.

-

Procedure:

-

The test cup is filled with this compound to a specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid chemical like this compound.

Caption: Generalized workflow for physical property determination.

References

- 1. This compound [webbook.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 75-33-2 [chemicalbook.com]

- 4. 2-プロパンチオール ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS 75-33-2 | 807532 [merckmillipore.com]

- 6. isopropyl mercaptan, 75-33-2 [thegoodscentscompany.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

- 10. fishersci.fr [fishersci.fr]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0031634) [hmdb.ca]

- 12. echemi.com [echemi.com]

- 13. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Bonding Angles of Propane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-2-thiol, also known as isopropyl mercaptan, is an organosulfur compound with the chemical formula C₃H₈S.[1][2] It is a structural isomer of propane-1-thiol. This document provides a comprehensive overview of the molecular structure and bonding parameters of propane-2-thiol, presenting both experimental and theoretical data. Understanding the precise three-dimensional arrangement of its atoms is crucial for applications in drug development, materials science, and theoretical chemistry, as the molecule's geometry governs its physical and chemical properties, including its reactivity and intermolecular interactions.

Molecular Structure and Conformations

Propane-2-thiol consists of a central carbon atom bonded to two methyl groups, a hydrogen atom, and a thiol (-SH) group. Due to rotation around the C-S bond, propane-2-thiol can exist in different conformations. Theoretical calculations have identified two stable conformers: an anti (or trans) conformer and a gauche conformer.

In the anti conformer, the hydrogen atom of the thiol group is positioned opposite to the C-H bond of the isopropyl backbone. In the gauche conformer, the thiol hydrogen is rotated away from this anti-periplanar position.

Tabulated Bonding Parameters

The following tables summarize the key bond lengths and bond angles for the two stable conformers of propane-2-thiol, based on theoretical calculations. Experimental values are included where available.

Table 1: Bond Lengths of Propane-2-thiol Conformers

| Bond | Anti Conformer (Å) | Gauche Conformer (Å) |

| C-C | 1.531 | 1.532 |

| C-S | 1.841 | 1.840 |

| S-H | 1.353 | 1.353 |

| C-H (methine) | 1.096 | 1.096 |

| C-H (methyl) | 1.093 - 1.094 | 1.093 - 1.094 |

Data sourced from theoretical calculations by Tripathi and Ramanathan (2022).

Table 2: Bond Angles of Propane-2-thiol Conformers

| Angle | Anti Conformer (°) | Gauche Conformer (°) | Experimental Value (°) |

| C-C-C | 113.1 | 113.2 | 113.60 |

| C-C-S | 110.8 | 111.0 | 111.20 |

| C-S-H | 97.4 | 97.5 | - |

| H-C-S | 107.8 | 107.8 | - |

| H-C-H (methyl) | 108.5 - 108.9 | 108.4 - 108.9 | - |

Theoretical data sourced from Tripathi and Ramanathan (2022). Experimental data for C-C-C and C-C-S angles are from the CCCBDB.

Experimental Protocols

The experimental determination of the molecular structure of gaseous molecules like propane-2-thiol is primarily achieved through two main techniques: microwave spectroscopy and gas-phase electron diffraction. While a specific, comprehensive experimental study detailing all bond lengths and angles for propane-2-thiol was not identified in the literature reviewed, the general methodologies for these techniques are described below.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of propane-2-thiol is introduced into a high-vacuum chamber.

-

Microwave Radiation: The sample is irradiated with microwaves of continuously varying frequency.

-

Absorption and Detection: When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the molecules absorb the radiation, and this absorption is detected.

-

Spectral Analysis: The resulting spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition. By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) of the molecule can be determined with high precision.

-

Structural Determination: These rotational constants are related to the moments of inertia of the molecule, which in turn depend on the atomic masses and their geometric arrangement. By analyzing the rotational constants for the parent molecule and its isotopically substituted analogs (e.g., replacing ¹²C with ¹³C or ³²S with ³⁴S), a precise molecular structure, including bond lengths and angles, can be derived.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state.

Methodology:

-

Electron Beam Generation: A high-energy beam of electrons is generated in a vacuum chamber.

-

Sample Interaction: This electron beam is passed through a jet of the gaseous propane-2-thiol sample.

-

Scattering: The electrons are scattered by the electric field of the molecule's atoms. The scattering pattern is a result of the interference between the electron waves scattered by different pairs of atoms in the molecule.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then mathematically transformed to generate a radial distribution curve.

-

Structure Refinement: The peaks on the radial distribution curve correspond to the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.

Visualization of Propane-2-thiol Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of propane-2-thiol.

Logical Relationship of Conformational Analysis

The following diagram illustrates the logical workflow for determining and analyzing the conformations of propane-2-thiol.

References

isopropyl mercaptan spectral data (IR, NMR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of Isopropyl Mercaptan

A comprehensive resource for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the spectral data for isopropyl mercaptan (also known as 2-propanethiol), a compound relevant in various chemical and pharmaceutical contexts. This document presents structured infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, complemented by detailed experimental protocols and a logical workflow for spectral analysis. This information is pivotal for the unambiguous identification, characterization, and quality control of isopropyl mercaptan in research and development.

Infrared (IR) Spectroscopy

IR Spectral Data

The infrared spectrum of isopropyl mercaptan provides key information about the vibrational modes of its functional groups. The data presented below is a compilation of characteristic absorptions for a liquid-phase spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³) |

| ~2570 | Weak | S-H stretch (thiol) |

| ~1460 | Medium | C-H bend (CH₃) |

| ~1370 | Medium | C-H bend (CH₃) |

| ~1160 | Medium | C-S stretch |

Note: The S-H stretching absorption is characteristically weak and can sometimes be broad.

Interpretation

The presence of a weak absorption band around 2570 cm⁻¹ is a definitive indicator of the thiol (S-H) functional group. Strong absorptions in the region of 2970 cm⁻¹ are characteristic of the C-H stretching within the isopropyl group. The bending vibrations for the methyl groups are observed around 1460 cm⁻¹ and 1370 cm⁻¹. The C-S stretching vibration is typically weak and located in the fingerprint region, near 1160 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The ¹H NMR spectrum of isopropyl mercaptan is distinct, displaying two signals for the protons of the isopropyl group and a separate signal for the thiol proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~1.34 | Doublet | 6H | ~6.7 | -CH₃ |

| ~1.58 | Singlet (broad) | 1H | N/A | -SH |

| ~3.14 | Septet | 1H | ~6.7 | -CH- |

Note: The chemical shift of the thiol proton (-SH) can vary depending on concentration and solvent, and the signal is often broad due to chemical exchange, which typically obscures any coupling to adjacent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum exhibits two signals, corresponding to the two unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~27.6 | -CH₃ |

| ~30.5 | -CH- |

Mass Spectrometry (MS)

Mass Spectral Data

The electron ionization (EI) mass spectrum of isopropyl mercaptan displays a distinct molecular ion peak and a predictable fragmentation pattern that is characteristic of the structure.

| m/z | Relative Intensity (%) | Assignment |

| 76 | ~50 | [M]⁺ (Molecular Ion) |

| 61 | ~25 | [M - CH₃]⁺ |

| 43 | 100 | [CH(CH₃)₂]⁺ (Base Peak) |

| 41 | ~75 | [C₃H₅]⁺ |

Fragmentation Pattern

The most abundant peak (base peak) at an m/z of 43 corresponds to the formation of the stable isopropyl cation, resulting from the cleavage of the C-S bond and loss of the sulfhydryl radical. The molecular ion peak at m/z 76 confirms the molecular weight of the compound.[1] Another notable fragment at m/z 61 arises from the loss of a methyl radical from the parent ion.

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectral data presented. Specific instrument parameters may be adjusted based on the available equipment and desired resolution.

Infrared (IR) Spectroscopy

-

Technique : Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation : For a volatile liquid like isopropyl mercaptan, a neat spectrum is typically acquired by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).[2][3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by applying a drop of the sample directly onto the ATR crystal.[4]

-

Data Acquisition : A background spectrum of the empty salt plates or clean ATR crystal is recorded first. The sample is then introduced, and the sample spectrum is collected. The instrument scans the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-20 mg of isopropyl mercaptan is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube.[5] The solution should be filtered to remove any particulate matter.

-

¹H NMR Acquisition : The NMR spectrometer is tuned to the proton frequency (e.g., 300 MHz or 500 MHz). A standard one-dimensional proton experiment is executed. Important parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

-

¹³C NMR Acquisition : The spectrometer is tuned to the corresponding carbon frequency (e.g., 75 MHz or 125 MHz). A proton-decoupled pulse sequence is typically used to ensure that each unique carbon appears as a singlet. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is generally required to achieve a good signal-to-noise ratio compared to ¹H NMR.

Mass Spectrometry (MS)

-

Technique : Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Introduction : Isopropyl mercaptan is a volatile liquid, making it suitable for introduction into the ion source via a direct insertion probe, a heated inlet system, or through a gas chromatograph (GC-MS) if separation from a mixture is required.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Analysis : The positively charged ions are accelerated into a mass analyzer (such as a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the relative abundance of each ion to generate the mass spectrum.

Workflow for Spectral Analysis

The diagram below outlines the logical progression for the comprehensive spectral analysis and structural confirmation of a sample such as isopropyl mercaptan.

Caption: Logical workflow for the spectroscopic analysis of isopropyl mercaptan.

References

An In-depth Technical Guide to the Thermodynamic Properties and Calculations of 2-Mercaptopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-mercaptopropane (also known as isopropyl mercaptan or propane-2-thiol), a compound of interest in various chemical and pharmaceutical applications. This document details its key thermodynamic parameters, outlines the experimental and computational methodologies for their determination, and presents this information in a clear and accessible format for researchers, scientists, and professionals in drug development.

Core Thermodynamic Properties of 2-Mercaptopropane

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and phase behavior. For 2-mercaptopropane, these properties have been determined through a combination of experimental measurements and computational modeling.

Data Presentation

The following tables summarize the key quantitative thermodynamic data for 2-mercaptopropane in both the liquid and ideal gas phases at standard conditions (298.15 K and 1 bar).

Table 1: Thermodynamic Properties of Liquid 2-Mercaptopropane

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°liquid) | -103.8 ± 0.8 | kJ/mol | [1] |

| Standard Molar Entropy (S°liquid) | 219.91 | J/mol·K | [1] |

| Molar Heat Capacity (Cpliquid) | 145.35 | J/mol·K | [1] |

Table 2: Thermodynamic Properties of Ideal Gas 2-Mercaptopropane

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | -72.9 ± 0.8 | kJ/mol | [2] |

| Standard Molar Entropy (S°gas) | 310.12 | J/mol·K | [2] |

| Standard Gibbs Free Energy of Formation (ΔfG°gas) | -10.3 | kJ/mol | [2] |

| Molar Heat Capacity (Cpgas) | 95.81 | J/mol·K | [2] |

Table 3: Other Key Physical and Thermodynamic Properties

| Property | Value | Units | Reference |

| Boiling Point | 52.5 | °C | [3] |

| Vapor Pressure | 277.3 | mm Hg | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 30.9 | kJ/mol | [4] |

| Melting Point | -130.7 | °C | [3] |

Methodologies for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques and increasingly sophisticated computational methods.

Experimental Protocols

The experimental data for 2-mercaptopropane were primarily established through calorimetric methods. The foundational work by McCullough, Finke, et al. in 1954 provided a detailed thermodynamic investigation of this compound.[5] While the full historical text is not reproduced here, the methodologies employed are consistent with established practices in calorimetry.

1. Adiabatic Calorimetry for Heat Capacity Measurement

This technique is used to measure the heat capacity of a substance as a function of temperature.

-

Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the substance, a surrounding adiabatic shield, and a high-vacuum space to provide thermal insulation. Temperature is precisely measured using a platinum resistance thermometer.

-

Procedure:

-

A known mass of purified 2-mercaptopropane is placed in the sample cell.

-

The calorimeter is cooled to a low starting temperature (e.g., near liquid nitrogen or helium temperatures).

-

A precisely measured amount of electrical energy is supplied to the sample cell, causing its temperature to rise.

-

The temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample cell, thereby minimizing heat loss.

-

The temperature increase of the sample is carefully recorded.

-

The heat capacity is calculated from the electrical energy input and the observed temperature change. This process is repeated at various temperatures to obtain the heat capacity curve.

-

2. Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law. For sulfur-containing compounds, a rotating-bomb calorimeter is often employed to ensure complete oxidation and dissolution of sulfur oxides.

-

Apparatus: A high-pressure stainless steel vessel (the "bomb") is lined with a corrosion-resistant material like platinum. The bomb is placed within a larger, well-insulated water bath (the calorimeter).

-

Procedure:

-

A weighed sample of 2-mercaptopropane is placed in a crucible inside the bomb.

-

A small amount of water is added to the bomb to dissolve the combustion products.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in the water bath of the calorimeter, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature of the water bath is monitored until it reaches a maximum and then begins to cool.

-

The heat of combustion is calculated from the temperature rise of the calorimeter and its known heat capacity. Corrections are made for the heat of ignition and the formation of nitric and sulfuric acids.

-

Computational Protocols

Computational chemistry provides a powerful tool for predicting and complementing experimental thermodynamic data. Ab initio and Density Functional Theory (DFT) methods are commonly used.

1. Ab initio Calculation of Gibbs Free Energy of Formation

High-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate thermodynamic data.[6]

-

Workflow:

-

Geometry Optimization: The 3D structure of the 2-mercaptopropane molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

Single-Point Energy Calculation: A high-accuracy single-point energy is calculated at the optimized geometry using a large basis set.

-

Calculation of Enthalpy and Entropy: The standard enthalpy of formation is calculated by combining the total electronic energy, ZPVE, and thermal corrections. The standard entropy is calculated from the vibrational, rotational, and translational partition functions.

-

Gibbs Free Energy Calculation: The Gibbs free energy of formation is then derived from the calculated enthalpy and entropy of formation using the equation: ΔG° = ΔH° - TΔS°.

-

2. Density Functional Theory (DFT) Calculations

DFT offers a good balance between computational cost and accuracy for many systems.

-

Workflow: The workflow is similar to the ab initio method, but a DFT functional (e.g., B3LYP, M06-2X) is used for the geometry optimization and frequency calculations. The choice of functional and basis set is crucial for obtaining reliable results for sulfur-containing compounds. Solvation models can also be incorporated to calculate thermodynamic properties in solution.

Visualizations

The following diagrams illustrate the logical flow of the experimental and computational workflows described above.

References

- 1. 2-Propanethiol [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methyl-2-propanethiol (CAS 75-33-2) in Common Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-2-propanethiol (tert-Butyl mercaptan), CAS number 75-33-2. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound. This guide synthesizes available data on its solubility in water and common organic solvents, outlines a general experimental protocol for solubility determination, and provides a visual workflow for this procedure.

Core Concepts and Summary

2-Methyl-2-propanethiol is an organosulfur compound with a distinctive, strong odor. It is primarily used as an odorant for natural gas and as a chemical intermediate. Its solubility is a critical parameter for its application in various chemical processes and for understanding its environmental fate and transport.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2-Methyl-2-propanethiol in water.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 1480 mg/L | [1] |

| Water | Not Specified | 1.47 g/L | [2][3][4][5] |

| Water | Not Specified | 2050 mg/L | [6] |

| Water | 25 | 1855 mg/L | [7] |

Qualitative Solubility in Organic Solvents

While specific quantitative data (e.g., g/100 mL) for the solubility of 2-Methyl-2-propanethiol in common organic solvents is not extensively reported in publicly available literature, qualitative assessments consistently indicate high solubility.

-

Ethers (e.g., Diethyl Ether): Very soluble.[8]

-

General Organic Solvents: Soluble.[11]

-

Liquid Hydrogen Sulfide (H₂S): Very soluble.[8]

One source suggests it is soluble in polar solvents but insoluble in nonpolar solvents; however, this may be an oversimplification, as its miscibility with less polar ethers is well-documented.[12]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a volatile liquid like 2-Methyl-2-propanethiol in an organic solvent, based on the widely used isothermal saturation (shake-flask) method.

Objective: To determine the saturation concentration of 2-Methyl-2-propanethiol in a specific organic solvent at a constant temperature.

Materials:

-

2-Methyl-2-propanethiol (high purity)

-

Selected organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other quantitative analytical instrumentation

-

Syringes and filters compatible with the solvent and solute

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Methyl-2-propanethiol to a known volume of the organic solvent in a sealed glass vial. The excess solute is crucial to ensure that saturation is reached.

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. For many systems, 24 to 48 hours is adequate, but the exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved 2-Methyl-2-propanethiol to settle. This can be facilitated by centrifugation if necessary.

-

Carefully extract an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, it is advisable to use a syringe filter.

-

Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method).

-

Prepare a series of standard solutions of 2-Methyl-2-propanethiol in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

From the instrument's response to the diluted sample, determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value represents the solubility of 2-Methyl-2-propanethiol in the chosen solvent at the specified temperature. It is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for solubility determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methyl-2-propanethiol – دیجی متریالز [digimaterials.com]

- 3. Cas 75-66-1,2-Methyl-2-propanethiol | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methyl-2-propanethiol 99 75-66-1 [sigmaaldrich.com]

- 9. tert-Butyl mercaptan | (CH3)3CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape and Stability of 2-Propanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers and stability of 2-propanethiol (isopropyl mercaptan). By integrating data from computational chemistry and experimental spectroscopy, this document offers a detailed understanding of the structural preferences and energetic landscape of this molecule, which is a crucial component in various chemical and pharmaceutical contexts.

Conformational Isomers of this compound

This compound exists as two primary stable conformers due to rotation around the C-S (carbon-sulfur) bond: the anti (T) and gauche (G) forms.[1] The anti conformer is characterized by a dihedral angle of 180° between the C-H bond of the secondary carbon and the S-H bond, while the gauche conformer exhibits a dihedral angle of approximately 60°.

Relative Stability and Energetics

Computational studies employing high-level ab initio methods, specifically the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a complete basis set (CBS) extrapolation, have been instrumental in determining the relative stabilities of the this compound conformers. The anti conformer is identified as the global minimum, being slightly more stable than the gauche conformer.

Table 1: Calculated Relative Energy of this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Anti (T) | CCSD/cc-pVDZ | 0.00 |

| Gauche (G) | CCSD/cc-pVDZ | 0.22 |

Data sourced from Tripathi and Ramanathan (2022).[2]

Spectroscopic Characterization

The conformational landscape of this compound has been experimentally investigated using various spectroscopic techniques, primarily microwave and infrared spectroscopy. These methods allow for the identification and characterization of the individual conformers.

Rotational Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for each conformer, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure.

Table 2: Calculated Rotational Constants of this compound Conformers (CCSD/cc-pVDZ)

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| Anti (T) | 8535.9 | 3894.1 | 2998.5 |

| Gauche (G) | 7987.3 | 4201.7 | 3145.2 |

Data sourced from the supplementary information of Tripathi and Ramanathan (2022).

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of each conformer. The calculated harmonic vibrational frequencies provide a theoretical basis for the assignment of experimental spectra.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) of this compound Conformers (CCSD/cc-pVDZ)

| Vibrational Mode | Anti (T) Conformer | Gauche (G) Conformer |

| S-H Stretch | 2605 | 2604 |

| C-S Stretch | 640 | 632 |

| C-C-S Bend | 335 | 342 |

| SH Torsion | 245 | 255 |

Data sourced from the supplementary information of Tripathi and Ramanathan (2022).

Experimental and Computational Methodologies

Experimental Protocol: Microwave Spectroscopy

A typical experimental setup for the microwave spectroscopy of this compound involves the following steps:

-

Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon or neon) is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational temperatures (typically a few Kelvin), simplifying the resulting spectrum by populating only the lowest rotational energy levels.

-

Microwave Excitation: The cooled molecules are irradiated with a short, high-power microwave pulse, which polarizes the sample.

-

Signal Detection: The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

-

Data Analysis: The FID signal is Fourier-transformed to yield the frequency-domain rotational spectrum, from which the rotational constants are determined.

Computational Protocol: Ab Initio Calculations

The theoretical investigation of this compound's conformational space is typically performed using the following computational workflow:

-

Initial Structure Generation: Initial guess geometries for the anti and gauche conformers are generated.

-

Geometry Optimization: The geometries of the conformers are optimized to find the stationary points on the potential energy surface. The CCSD/cc-pVDZ level of theory has been shown to provide reliable geometries for this system.[1]

-

Frequency Analysis: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory and a larger basis set, such as CCSD(T) with complete basis set extrapolation.

Conclusion

The conformational analysis of this compound reveals the presence of two stable conformers, anti (T) and gauche (G), with the anti form being the global minimum. The small energy difference between these conformers suggests that both will be populated at room temperature. The combination of high-resolution microwave spectroscopy and high-level ab initio calculations provides a detailed and consistent picture of the structural and energetic properties of this compound. This fundamental understanding is essential for predicting its behavior in complex chemical environments and for the rational design of molecules with specific conformational preferences in drug development.

References

An In-depth Technical Guide to the Reactivity Profile of Propane-2-thiol with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-2-thiol, also known as isopropyl mercaptan, is a simple yet versatile organosulfur compound.[1] Its sulfhydryl (-SH) group confers significant nucleophilicity, making it a potent reactant towards a wide array of electrophiles. This technical guide provides a comprehensive overview of the reactivity profile of propane-2-thiol, detailing its reactions with key classes of electrophiles, including alkyl halides, Michael acceptors, carbonyl compounds, and epoxides. The document summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and employs visualizations to illustrate reaction workflows and mechanisms, serving as a critical resource for professionals in research and drug development.

Introduction to Propane-2-thiol

Propane-2-thiol (IUPAC name: propane-2-thiol) is an alkanethiol characterized by a sulfhydryl group attached to the secondary carbon of a propane (B168953) chain.[2] The sulfur atom's high polarizability and the relative weakness of the S-H bond (compared to an O-H bond) are central to its chemical behavior.[3] The nucleophilicity of the thiol is significantly enhanced upon deprotonation to the thiolate anion (isopropyl thiolate), a process governed by its pKa.

Physicochemical Properties:

-

Formula: C₃H₈S[4]

-

Molecular Weight: 76.16 g/mol [2]

-

Appearance: Colorless liquid with a strong, characteristic odor[1][2]

-

pKa: Approximately 10.12 - 10.86, indicating it is a stronger acid than corresponding alcohols.[2][4] The thiolate anion is the primary nucleophilic species in most reactions.[5]

General Reactivity Principles

The reactivity of propane-2-thiol is dominated by the nucleophilicity of the sulfur atom. In its protonated form (R-SH), it is a moderate nucleophile. However, in the presence of a base, it is deprotonated to the highly nucleophilic thiolate anion (R-S⁻). This thiolate is a soft nucleophile, readily participating in reactions with soft electrophiles.

Key reaction types include:

-

S-Alkylation: Nucleophilic substitution reactions with alkyl halides and other substrates with good leaving groups.

-

Michael (Conjugate) Addition: 1,4-addition to α,β-unsaturated carbonyl compounds.

-

Thioacetal Formation: Reaction with aldehydes and ketones.

-

Epoxide Ring-Opening: Nucleophilic attack on the carbon atoms of an epoxide ring.

-

Oxidation: Formation of disulfides or sulfonic acids under oxidizing conditions.[1]

Reactions with Specific Electrophiles

S-Alkylation with Alkyl Halides

The S-alkylation of thiols is a fundamental method for forming thioethers (sulfides).[6] Propane-2-thiol reacts with alkyl halides, typically via an SN2 mechanism, where the thiolate anion displaces a halide.[7] This reaction is efficient for primary and secondary alkyl halides.

While specific kinetic data for propane-2-thiol is sparse in readily available literature, the reaction is known to be rapid and high-yielding. General principles of SN2 reactions apply, with rates depending on the alkyl halide (I > Br > Cl), solvent, and temperature.

| Reactant 1 (Thiol) | Reactant 2 (Electrophile) | Base | Solvent | Product | Yield |

| Propane-2-thiol | 3-chloro-propene | Not specified | Not specified | 3-isopropylsulfanyl-propene | High (Implied)[1] |

| General Aliphatic Thiols | Various Alkyl Halides | K₂CO₃ or Et₃N | Water | Alkyl Sulfides | High[6] |

This protocol is adapted from a general procedure for the S-alkylation of thiols with alkyl halides.[8][9]

Materials:

-

Propane-2-thiol

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Argon or Nitrogen for inert atmosphere

-

Pentane (B18724) or other extraction solvent

-

10% Potassium Hydroxide (KOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried Schlenk flask is charged with sodium hydride (1.1 equivalents) and anhydrous DMF under an argon atmosphere.[8]

-

Propane-2-thiol (1.0 equivalent) is added dropwise to the suspension at 0 °C.[8]

-

The mixture is stirred until hydrogen evolution ceases, indicating the formation of the sodium thiolate.

-

The alkyl halide (1.0 equivalent) is added dropwise to the reaction mixture.

-

The reaction is stirred at a specified temperature (e.g., 50 °C) overnight. Progress can be monitored by Thin-Layer Chromatography (TLC).[8][9]

-

Upon completion, the reaction is cooled and carefully quenched with water or a saturated ammonium (B1175870) chloride solution.

-

The mixture is diluted with pentane and washed with 10% KOH solution.[8]

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude thioether.[8]

-

The product can be further purified by flash column chromatography if necessary.

Michael Addition to α,β-Unsaturated Systems

Thiols are excellent nucleophiles for Michael (or conjugate) additions to electron-deficient alkenes, such as enones.[10] The reaction proceeds via 1,4-addition of the thiolate to the β-carbon of the Michael acceptor.[10] This reaction is highly efficient and is a cornerstone of covalent chemistry in drug development and materials science.

The sulfa-Michael addition is generally characterized by high yields. Enantioselective versions of this reaction have been developed using organocatalysts.

| Thiol | Michael Acceptor | Catalyst | Temp. | Yield | Ref. |

| Propane-2-thiol | Enone Diester | Triaryliminophosphorane | -60 °C | High | [11] |

| Thiophenols | Chalcones | None (in Ionic Liquid) | RT | High | [12] |

This protocol is adapted from a gram-scale asymmetric conjugate addition reaction.[11]

Materials:

-

Enone diester (1.0 equiv, 3.01 mmol)

-

Diethyl ether (Et₂O)

-

Triaryliminophosphorane catalyst C1 (0.10 equiv)

-

Propane-2-thiol (5.38 equiv)

-

TFA solution in toluene (B28343) (0.5 M)

Procedure:

-

A flame-dried test tube is charged with the enone diester (1.00 g, 3.01 mmol) and Et₂O (30 mL).[11]

-

The reaction mixture is cooled to -60 °C using a cryogenic cooling apparatus and stirred for 15 minutes.[11]

-

The triaryliminophosphorane catalyst (201 mg, 0.30 mmol) is added, followed by propane-2-thiol (1.51 mL, 16.3 mmol).[11]

-

The reaction is stirred at -60 °C for 24 hours.[11]

-

The reaction is quenched by adding a 0.5 M solution of TFA in toluene (1.5 mL) at -60 °C.[11]

-

The crude material is purified via flash column chromatography to yield the α-sulfaketone product.[11]

Reaction with Carbonyls: Thioacetal Formation

Propane-2-thiol reacts with aldehydes and ketones to form thioacetals, which are the sulfur analogs of acetals.[7] These reactions are typically acid-catalyzed. Cyclic thioacetals formed from dithiols are particularly stable and useful as protecting groups for carbonyls.

Ring-Opening of Epoxides

Epoxides are three-membered cyclic ethers that are susceptible to ring-opening by nucleophiles due to significant ring strain.[13][14] Propane-2-thiol, particularly as its thiolate, readily opens epoxides to form β-hydroxy thioethers.

The regioselectivity of the attack depends on the reaction conditions:

-

Base-catalyzed/Nucleophilic conditions: The thiolate attacks the less sterically hindered carbon of the epoxide in a classic SN2 fashion.[13][14]

-

Acid-catalyzed conditions: The epoxide is first protonated. The nucleophilic attack then occurs at the more substituted carbon, as it can better stabilize the developing positive charge (a characteristic with some SN1 character).[13][14]

This protocol describes a general base-catalyzed ring-opening of an epoxide.

Materials:

-

Epoxide (e.g., 1,2-epoxypropane)

-

Propane-2-thiol

-

Base catalyst (e.g., a tertiary amine like triethylamine, or a stronger base like sodium hydroxide)

-

Solvent (e.g., THF, Methanol)

Procedure:

-

Dissolve the epoxide (1.0 equivalent) and propane-2-thiol (1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

Add the base catalyst (0.1 equivalents for a catalytic amount, or >1.0 for stoichiometric deprotonation) to the mixture.

-

Stir the reaction at room temperature or with gentle heating. The reaction is often efficient and can be monitored by TLC or NMR.

-

Upon completion, the reaction mixture is worked up by washing with water or a mild acid solution to neutralize the catalyst.

-

The product is extracted with an organic solvent, dried, and concentrated.

-

Purification is performed by column chromatography if needed.

Conclusion

Propane-2-thiol demonstrates a robust and predictable reactivity profile with a wide range of electrophiles. Its utility is centered on the strong nucleophilicity of its corresponding thiolate anion, which enables efficient S-alkylation, Michael addition, and epoxide ring-opening reactions. These transformations are fundamental in organic synthesis and have found extensive application in the development of pharmaceuticals, polymers, and biomaterials. The protocols and data presented herein provide a foundational guide for researchers leveraging the unique chemical properties of propane-2-thiol in their work.

References

- 1. CAS 75-33-2: 2-Propanethiol | CymitQuimica [cymitquimica.com]